PH-797804 is a diarylpyridinone compound identified as a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. [, , , ] This kinase plays a crucial role in inflammatory responses by regulating the production of cytokines and inflammatory mediators. [] PH-797804 acts as an ATP-competitive inhibitor, selectively targeting the α isoform of p38 MAPK with high affinity. [, , ] Its selectivity for p38α makes it a valuable tool in scientific research for studying the specific role of this kinase in various biological processes. [, ]
Synthesis Analysis
While specific details of the complete synthesis are not provided in the analyzed papers, the discovery and optimization of PH-797804 involved systematic structural modifications of an initial high-throughput screening (HTS) lead compound. [, ] Molecular modeling played a crucial role in guiding these modifications. [, ] The synthesis likely involved standard organic chemistry reactions to construct the diarylpyridinone core and introduce the various substituents.
Molecular Structure Analysis
PH-797804 exists as two atropisomers due to restricted rotation around the bond connecting the pyridinone and the N-phenyl ring. [] This restricted rotation arises from steric hindrance caused by the pyridinone carbonyl group and the methyl substituents. [] The aS isomer, denoted as PH-797804, exhibits significantly higher potency compared to the aR isomer. [, ] X-ray crystallography confirmed the absolute configuration of the more potent atropisomer as aS. []
Mechanism of Action
Inflammatory Diseases:
Chronic Obstructive Pulmonary Disease (COPD): PH-797804 demonstrated promising results in preclinical models of COPD by reducing lung inflammation and improving lung function. [, , , , , ] Clinical trials in patients with moderate to severe COPD showed significant improvements in lung function parameters and dyspnea after treatment with PH-797804. [, , , , ]
Osteoarthritis: PH-797804 demonstrated efficacy in a preclinical study using a murine model of osteoarthritis. [] The study employed nanocrystal-polymer particles loaded with PH-797804 for sustained intra-articular delivery, highlighting the potential for targeted therapies. []
Applications
Cancer Research: PH-797804 showed potential as an anti-cancer agent in preclinical studies involving colon cancer [], triple-negative breast cancer [], and osteosarcoma [] cell lines. Its ability to inhibit p38 MAPK, a key player in tumor development and progression, makes it a potential target for cancer therapy.
Neurological Disorders: PH-797804, when delivered intranasally using chitosan nanocapsules, effectively reduced p38 MAPK activity in the brain of a mouse model of Alzheimer's disease. [] This finding suggests potential therapeutic applications for neurological disorders involving p38 MAPK dysregulation.
Cardiovascular Diseases: Research suggests a potential role for PH-797804 in managing right ventricular hypertrophy and failure associated with pulmonary arterial hypertension. [] Studies indicate that PH-797804's inhibition of p38 MAPK might offer therapeutic benefits in these conditions.
Future Directions
Optimizing Delivery Systems: Developing more targeted and efficient drug delivery systems, such as the nanocapsules for brain delivery [] or the nanocrystal-polymer particles for intra-articular administration [], could enhance efficacy and reduce potential side effects.
Relevance: Molecular modeling studies indicated that the aR isomer would have lower binding affinity for the p38α kinase compared to PH-797804 (the aS isomer) due to steric interferences. [] Subsequent experiments confirmed these predictions, showing the aR isomer to be significantly less potent (>100-fold) than PH-797804 in p38α kinase assays. [] This difference in potency highlights the importance of stereochemistry in drug activity and emphasizes the superior profile of PH-797804 as a p38α MAP kinase inhibitor.
LY2228820
Compound Description: LY2228820 is a clinical candidate p38 inhibitor. [, ]
Relevance: LY2228820, alongside VX-702 and SB203580, were tested in a study focusing on overcoming therapy resistance in stem cell-rich triple-negative breast cancers (TNBCs) by inhibiting p38 MAPK. The study aimed to enhance the sensitivity of TNBCs to chemotherapeutic drugs. [] This research suggests a potential application of p38 inhibitors, including PH-797804, in treating challenging cancer types.
VX-702
Compound Description: VX-702 is a clinical candidate p38 inhibitor investigated for rheumatoid arthritis treatment. [] It showed a lower rate of withdrawals due to adverse events compared to other p38 inhibitors. []
Relevance: Similar to PH-797804, VX-702 targets the p38 MAPK pathway. The comparison of safety profiles between VX-702 and other p38 inhibitors, including PH-797804, is essential for understanding the potential advantages and disadvantages of different p38 inhibitors. []
SB203580
Compound Description: SB203580 is a p38 MAPK inhibitor that has shown efficacy in preclinical models. []
Relevance: The study highlighted SB203580's efficacy in preclinical models for treating triple-negative breast cancers, prompting further investigation into clinical candidate p38 inhibitors, including LY2228820, VX-702, and PH-797804. [] The research underscores the potential of p38 inhibitors like PH-797804 in cancer therapy.
Losmapimod
Compound Description: Losmapimod is an orally delivered p38 MAPK inhibitor investigated for treating chronic obstructive pulmonary disease (COPD). [] Phase II clinical trial results with Losmapimod showed promising efficacy in improving lung function and reducing inflammation in COPD patients. []
Relevance: The research paper compares losmapimod's activity to PH-797804, both being orally delivered p38 inhibitors tested in COPD clinical trials. [] Analyzing the results of both compounds helps determine the potential advantages and limitations of different p38 inhibitors for COPD treatment.
RV-568
Compound Description: RV-568 is an inhaled p38α MAPK inhibitor. [] It is designed for inhaled delivery, aiming to enhance lung-specific p38 inhibition while minimizing systemic side effects. []
Relevance: RV-568's development as an inhaled p38 inhibitor highlights an alternative delivery route compared to oral administration of PH-797804. [] This approach may offer advantages in terms of targeted drug delivery and reduced systemic exposure.
PF-03715455
Compound Description: PF-03715455 is another example of an inhaled p38 inhibitor being investigated for its potential in treating COPD. []
Relevance: The study compares the activity of PF-03715455 with RV-568, both representing inhaled p38 inhibitors designed for targeted lung delivery. [] This comparison emphasizes the ongoing efforts to develop p38 inhibitors with optimized delivery routes for respiratory diseases like COPD.
Kartogenin
Compound Description: Kartogenin is a small molecule that stimulates chondrogenesis and has shown potential in treating osteoarthritis. []
Relevance: Kartogenin was used alongside PH-797804 in a study focusing on developing Nanocrystal-Polymer Particles (NPPs) for intra-articular drug delivery in osteoarthritis treatment. [] This research highlights the potential of combining different therapeutic agents, including p38 MAPK inhibitors like PH-797804, for enhanced efficacy in treating osteoarthritis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a carbamate ester and a cephalosporin. Broad-spectrum cephalosporin antibiotic resistant to beta-lactamase. It has been proposed for infections with gram-negative and gram-positive organisms, gonorrhea, and haemophilus. Cefuroxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity. Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Broad-spectrum cephalosporin antibiotic resistant to beta-lactamase. It has been proposed for infections with gram-negative and gram-positive organisms, GONORRHEA, and HAEMOPHILUS.